Geranylcitronellol

Overview

Description

Geranylcitronellol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound is also recognized for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranylcitronellol can be synthesized through the reduction of geraniol. This process involves the use of enzymes such as old yellow enzyme (OYE) from yeast, which catalyzes the reduction of geraniol to citronellol . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes using immobilized enzymes. For instance, lipase-catalyzed esterification of geraniol and citronellol can be employed to produce terpenic esters, which are then hydrolyzed to yield this compound . This method is efficient and yields high purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form geranyl and citronellyl aldehydes.

Reduction: The reduction of geraniol to citronellol is a key reaction in the synthesis of this compound.

Esterification: this compound can react with fatty acids to form esters, which are used in the fragrance industry.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Enzymes such as old yellow enzyme (OYE) are used for the reduction of geraniol.

Esterification: Lipases such as Lipozyme TL IM® and Novozym 435® are used as biocatalysts.

Major Products:

Oxidation: Geranyl and citronellyl aldehydes.

Reduction: Citronellol.

Esterification: Geranyl and citronellyl alkanoates.

Scientific Research Applications

Geranylcitronellol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.

Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma and stability.

Mechanism of Action

Geranylcitronellol is similar to other monoterpenoid alcohols such as geraniol and citronellol. it is unique in its combined structural features and properties:

Geraniol: Known for its rose-like aroma, geraniol is used in perfumes and as a flavoring agent. It also has antimicrobial properties.

Citronellol: With a citrus-like aroma, citronellol is used in insect repellents and fragrances.

Uniqueness: this compound combines the floral aroma of geraniol with the citrus notes of citronellol, making it a versatile compound in the fragrance industry. Its dual functionality also enhances its therapeutic potential.

Comparison with Similar Compounds

- Geraniol

- Citronellol

- Linalool

- Nerol

Biological Activity

Geranylcitronellol (GCC), a monoterpene alcohol, is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

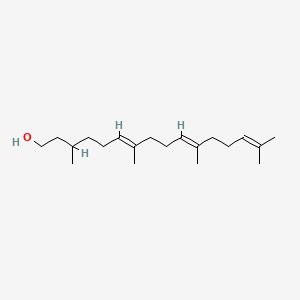

Chemical Structure and Properties

This compound is a naturally occurring compound found in various essential oils, particularly in citronella oil. Its chemical structure can be represented as follows:

- Molecular Formula: C₁₀H₁₈O

- Molecular Weight: 154.25 g/mol

- Structure:

1. Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages. For instance, a study demonstrated that GCC suppressed the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human macrophage-like cells, thereby reducing inflammation .

2. Antimicrobial Properties

GCC exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common fungal strains. The minimum inhibitory concentration (MIC) values for GCC against selected bacteria are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. GCC demonstrated a strong ability to scavenge free radicals, indicating its potential use as a natural antioxidant agent in food preservation and therapeutic applications .

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study conducted on human macrophage-like cells revealed that GCC effectively inhibited NF-kB activation by suppressing the expression of IRAK1 and TRAF6, which are critical for the inflammatory response. This suggests that GCC could be beneficial in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of GCC in treating skin infections caused by Staphylococcus aureus, participants showed significant improvement after topical application of a formulation containing this compound. The study concluded that GCC could serve as an effective alternative to conventional antibiotics .

Properties

IUPAC Name |

(6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWFMIAGZQACFE-NWLVNBMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51446-64-1, 36237-66-8 | |

| Record name | Geranylcitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051446641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylcitronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.